3,5-dimethyladamantane-1-carbonitrile
Description
3,5-Dimethyladamantane-1-carbonitrile is a rigid, polycyclic organic compound characterized by its adamantane backbone substituted with methyl groups at the 3- and 5-positions and a cyano (-C≡N) group at the 1-position. Its molecular formula is C₁₃H₁₉N, with a molecular weight of 189.3 g/mol. The compound’s structure is defined by the SMILES string CC12CC3CC(C1)(CC(C3)(C2)C#N) and the InChIKey OEXPKZUHIXLJBX-UHFFFAOYSA-N . Notably, collision cross-section (CCS) predictions for its ionized forms (e.g., [M+H]⁺ CCS: 143.5 Ų) suggest utility in mass spectrometry-based analyses .
Properties
CAS No. |
101901-50-2 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyladamantane-1-carbonitrile typically involves the bromination of 1,3-dimethyladamantane followed by a nucleophilic substitution reaction with a cyanide source. For instance, 1,3-dimethyladamantane can be brominated using bromine in the presence of a catalyst to form 1-bromo-3,5-dimethyladamantane. This intermediate is then reacted with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyladamantane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,5-Dimethyladamantane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3,5-dimethyladamantane-1-carbonitrile depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of adamantane, like memantine, are known to interact with N-methyl-D-aspartate (NMDA) receptors, which play a role in neurological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,5-dimethyladamantane-1-carbonitrile with structurally related adamantane derivatives, emphasizing substituent effects and functional group contributions.
Structural and Functional Group Comparisons
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 1-CN, 3-CH₃, 5-CH₃ | C₁₃H₁₉N | 189.3 | Cyano |
| 1-Chloro-3,5-dimethyladamantane | 1-Cl, 3-CH₃, 5-CH₃ | C₁₂H₁₉Cl | 198.7 | Chloro |
| 1-(2-Aminoethoxy)-3,5-dimethyladamantane | 1-OCH₂CH₂NH₂, 3-CH₃, 5-CH₃ | C₁₄H₂₅NO | 223.4 | Ether, Amine |
| Memantine (3,5-Dimethyl-1-aminoadamantane) | 1-NH₂, 3-CH₃, 5-CH₃ | C₁₂H₂₁N | 179.3 | Amine |
Key Observations:
- Electronic Effects: The cyano group in this compound is strongly electron-withdrawing, contrasting with the electron-donating amine in memantine or the neutral chloro group in 1-chloro-3,5-dimethyladamantane. This affects solubility and reactivity in synthetic pathways .
- Applications: Memantine’s amine group enables use as an NMDA receptor antagonist in treating Alzheimer’s disease, while the cyano group in this compound may serve as a precursor for pharmaceuticals or agrochemicals via nucleophilic substitution .
Physicochemical Properties
- However, experimental data (e.g., logP, melting point) for this compound are absent in the provided evidence.
- Stability : Adamantane derivatives with electron-withdrawing groups (e.g., -CN) generally exhibit higher thermal stability due to reduced susceptibility to oxidation.
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